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molecular formula C10H14ClN B8350074 3-Tert-butyl-4-chloroaniline

3-Tert-butyl-4-chloroaniline

Cat. No. B8350074
M. Wt: 183.68 g/mol
InChI Key: DFKWURGXEUHZMY-UHFFFAOYSA-N
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Patent
US07652041B2

Procedure details

To a solution of 2-tert-butyl-1-chloro-4-nitrobenzene (505 mg, 2.36 mmol) in EtOAc (25 mL) was added SnCl2 hydrate (906 mg, 3.55 mmol). This mixture was heated at reflux and the solids dissolved. After 2 h, additional SnCl2 hydrate (906 mg, 3.55 mmol) was added and the solution was heated at reflux for another 2 h. The reaction mixture was purified by column chromatography (SiO2, 20% EtOAc/Hex) to give 210 mg of the title compound as a yellow oil (48%). 1H NMR (400 MHz, CD3OD) δ: 6.68 (d, 1H), 6.16 (d, 1H), 6.02 (dd, 1H), and 0.92 (s, 9H).
Name
2-tert-butyl-1-chloro-4-nitrobenzene
Quantity
505 mg
Type
reactant
Reaction Step One
[Compound]
Name
SnCl2 hydrate
Quantity
906 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
SnCl2 hydrate
Quantity
906 mg
Type
reactant
Reaction Step Two
Yield
48%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[C:9]([N+:11]([O-])=O)[CH:8]=[CH:7][C:6]=1[Cl:14])([CH3:4])([CH3:3])[CH3:2]>CCOC(C)=O>[C:1]([C:5]1[CH:10]=[C:9]([CH:8]=[CH:7][C:6]=1[Cl:14])[NH2:11])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
2-tert-butyl-1-chloro-4-nitrobenzene
Quantity
505 mg
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=CC(=C1)[N+](=O)[O-])Cl
Name
SnCl2 hydrate
Quantity
906 mg
Type
reactant
Smiles
Name
Quantity
25 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
SnCl2 hydrate
Quantity
906 mg
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
DISSOLUTION
Type
DISSOLUTION
Details
the solids dissolved
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for another 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was purified by column chromatography (SiO2, 20% EtOAc/Hex)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(N)C=CC1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 210 mg
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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